Benzonitrile, 4-(2-oxo-2-phenylethoxy)-

Enzymology Inhibition Phosphatase

Sourcing a well-characterized benzonitrile scaffold for SAR studies often leads to unvalidated alternatives with divergent electronic profiles. 4-Phenacyloxybenzonitrile (CAS 62585-00-6) provides a defined baseline for Nav1.1 modulation (EC50 7.90 nM) and phosphatase/androgen receptor profiling (ALP IC50 180 µM; AR IC50 >100 µM). - Consistent batch purity and rigorous quality control ensure reproducible results in high-throughput screening campaigns. - Immediate stock availability with flexible packaging options minimizes project lead times for early discovery research.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
CAS No. 62585-00-6
Cat. No. B4202954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 4-(2-oxo-2-phenylethoxy)-
CAS62585-00-6
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C#N
InChIInChI=1S/C15H11NO2/c16-10-12-6-8-14(9-7-12)18-11-15(17)13-4-2-1-3-5-13/h1-9H,11H2
InChIKeyYNRSQNVZOZVINS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzonitrile, 4-(2-oxo-2-phenylethoxy)- (CAS 62585-00-6): Core Structural and Physicochemical Baseline for Research Sourcing


Benzonitrile, 4-(2-oxo-2-phenylethoxy)- (CAS 62585-00-6), also known as 4-phenacyloxybenzonitrile, is an organic compound within the benzonitrile derivative class, characterized by a para-cyano group and a phenacyl ether substituent on the phenyl ring [1]. Its molecular formula is C15H11NO2, with a molecular weight of 237.253 g/mol, a topological polar surface area of 50.09 Ų, and a computed partition coefficient (LogP) of approximately 2.82 . These physicochemical parameters define its baseline properties relevant to solubility, permeability, and general handling for research applications.

Procurement Risk in Substituting Benzonitrile, 4-(2-oxo-2-phenylethoxy)- with In-Class Analogs


Substitution with closely related benzonitrile derivatives is not advisable without rigorous validation due to profound differences in substituent positioning and electronic effects that drive target interaction and functional utility. For example, the para-substituted 4-(2-oxo-2-phenylethoxy)benzonitrile (CAS 62585-00-6) is structurally distinct from its ortho-isomer 2-(2-oxo-2-phenylethoxy)benzonitrile (CAS 20143-50-4) and its reduced analog 4-phenethyloxybenzonitrile (CAS 57928-64-0) . Even minor modifications, such as the introduction of a bromine atom as in 2-(2-(4-bromophenyl)-2-oxoethoxy)benzonitrile (CAS 49615-89-6), can drastically alter molecular weight (from 237.25 to 316.16 g/mol) and electronic properties, impacting biological activity and synthetic utility . Thus, a generic substitution approach risks significant deviations from expected experimental outcomes.

Quantitative Differentiators for Benzonitrile, 4-(2-oxo-2-phenylethoxy)- Against Key Analogs


Comparative In Vitro Alkaline Phosphatase Inhibition vs. Acyclic Analog

Benzonitrile, 4-(2-oxo-2-phenylethoxy)- exhibits a defined, albeit modest, inhibitory activity against human placental alkaline phosphatase (ALP). In an assay using 10 mM p-nitrophenyl phosphate as substrate, it achieved 50% inhibition (IC50) at a concentration of 1.80 × 10⁵ nM (180 µM) [1]. In a separate study, an acyclic analog demonstrated a significantly more potent IC50 of 5.00 × 10⁴ nM (50 µM) under similar assay conditions (pH 6.5, 2°C) [2]. This 3.6-fold difference in potency provides a benchmark for evaluating structural modifications that enhance ALP inhibition, a target relevant in certain cancers and bone metabolism disorders.

Enzymology Inhibition Phosphatase

Lack of Xanthine Oxidase Inhibition: Defining a Negative Control for In Vitro Screens

Benzonitrile, 4-(2-oxo-2-phenylethoxy)- was found to be completely inactive against xanthine oxidase at a concentration of 50 µg/mL, exhibiting no measurable inhibition . This is in stark contrast to other benzonitrile-containing or structurally related compounds that have been optimized for xanthine oxidase inhibition. This established inactivity allows researchers to confidently employ this compound as a negative control in enzymatic assays, ensuring that observed inhibitory effects in test compounds are not due to non-specific interactions from the benzonitrile scaffold.

Enzymology Inhibition Xanthine Oxidase

Weak Androgen Receptor Binding Relative to High-Affinity Modulators

In a radioligand displacement assay using [³H]-R1881, Benzonitrile, 4-(2-oxo-2-phenylethoxy)- demonstrated very weak binding to the androgen receptor (AR), with an IC50 > 100,000 nM [1]. This contrasts sharply with high-affinity AR modulators developed in the same chemical space, such as those disclosed in patent literature, which can exhibit IC50 values in the sub-nanomolar range (e.g., 0.200 nM) [2]. The >500,000-fold difference in affinity definitively classifies this compound as a very weak binder, making it suitable as an inactive control compound or a starting scaffold for medicinal chemistry optimization aimed at enhancing AR binding.

Nuclear Receptor Androgen Receptor Binding Affinity

Ineffective COX-2 and Nav1.1 Modulation: Utility as a Selectivity Control

Benzonitrile, 4-(2-oxo-2-phenylethoxy)- shows minimal activity against two distinct, therapeutically relevant targets. It inhibits human recombinant COX-2 with an IC50 > 10,000 nM [1] and modulates human Nav1.1 sodium channels with an EC50 of only 7.90 nM [2]. While the Nav1.1 activity is notable, the >1,200-fold difference in potency between these two targets provides a measurable selectivity profile. For researchers developing COX-2 selective inhibitors, this compound's weak activity at COX-2, combined with its higher potency at Nav1.1, makes it a valuable tool for counter-screening to establish target selectivity and identify potential off-target liabilities.

Enzymology Ion Channel Selectivity

Research Application Scenarios for Benzonitrile, 4-(2-oxo-2-phenylethoxy)- (CAS 62585-00-6) Based on Validated Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies in Benzonitrile Derivatives

Due to its weak but defined activity against multiple targets (e.g., ALP IC50 = 180 µM, AR IC50 > 100 µM), this compound serves as an ideal baseline scaffold for SAR campaigns. Researchers can introduce systematic modifications (e.g., halogenation, alkylation) to the phenyl rings to assess their impact on potency and selectivity, using the documented values for 62585-00-6 as a reference point for improvement [1]. This is particularly relevant for programs exploring benzonitriles as androgen receptor modulators or phosphatase inhibitors, where establishing a clear SAR from a weak starting point is critical.

Negative Control in Alkaline Phosphatase and Androgen Receptor Assays

The established weak or negligible activity of 62585-00-6 against alkaline phosphatase (IC50 = 180 µM) and the androgen receptor (IC50 > 100 µM) makes it a well-characterized negative control compound [1]. It can be used to validate assay conditions, confirm that observed activity of test compounds is target-specific, and rule out non-specific interference from the benzonitrile core itself in high-throughput screening campaigns.

Selectivity Control for Sodium Channel (Nav1.1) Research

This compound's EC50 of 7.90 nM for modulating the human Nav1.1 sodium channel, combined with its inactivity at COX-2, provides a defined selectivity profile [2]. Researchers investigating novel Nav1.1 modulators can employ this compound as a control to benchmark the selectivity of their own candidates, ensuring that any observed effects are not due to the benzonitrile scaffold itself and that the compound's selectivity window is understood.

Technical Documentation Hub

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